5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione
Overview
Description
The compound "5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione" is a heterocyclic organic compound characterized by its unique pyrrole and pyrimidinetrione structures. The presence of a fluorophenyl group adds to its chemical complexity, making it an intriguing subject for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: This compound is synthesized through a multi-step process involving the initial formation of the pyrrole ring, followed by the introduction of the fluorophenyl and dimethyl groups. The key steps include:
Formation of the Pyrrole Ring: This can be achieved using the Paal-Knorr synthesis method, where a diketone reacts with an amine.
Introduction of the Fluorophenyl Group: Using a Friedel-Crafts acylation reaction, the fluorophenyl group is attached to the pyrrole ring.
Addition of Dimethyl Groups: This step often involves methylation reactions facilitated by methylating agents such as methyl iodide.
Coupling with Pyrimidinetrione: The final product is formed by coupling the modified pyrrole ring with the pyrimidinetrione unit under controlled conditions, often using a base like potassium carbonate in a polar solvent.
Industrial Production Methods: For large-scale production, the above synthetic routes are optimized for yield and efficiency. Techniques such as continuous flow reactors and automated reaction monitoring systems are employed to maintain consistency and quality.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxides.
Reduction: Reduction can occur at the carbonyl groups of the pyrimidinetrione, leading to alcohol derivatives.
Substitution: The fluorophenyl group allows for electrophilic aromatic substitution reactions, potentially leading to a range of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide, often in an acidic medium.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents are used under varying conditions, often in the presence of catalysts.
Major Products:
Oxidation: Produces oxides and hydroxylated derivatives.
Reduction: Leads to alcohols and reduced pyrimidinetrione derivatives.
Substitution: Yields various substituted derivatives, depending on the reagent used.
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable candidate for studying heterocyclic chemistry and exploring new synthetic methodologies.
Biology: Its biological activity, particularly due to the fluorophenyl group, is of interest in the development of pharmaceutical agents, including potential anti-inflammatory and anticancer compounds.
Medicine: Research into its pharmacokinetics and interaction with biological targets may pave the way for new therapeutic drugs.
Industry: The compound can be utilized in the production of advanced materials, dyes, and agrochemicals due to its versatile reactivity.
Mechanism of Action
The compound exerts its effects through multiple pathways. The fluorophenyl group interacts with specific receptors and enzymes, modulating their activity. The pyrrole and pyrimidinetrione structures allow for hydrogen bonding and electrostatic interactions with biological molecules, influencing cell signaling pathways and metabolic processes.
Comparison with Similar Compounds
5-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: (with different positional isomer)
5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-dimethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: (with chloro instead of fluoro)
5-{[1-(3-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-diethyl-2,4,6(1H,3H,5H)-pyrimidinetrione: (with ethyl instead of methyl)
Uniqueness: This compound’s uniqueness lies in its specific fluorophenyl substitution and dimethyl-pyrrole arrangement, which confer distinctive chemical reactivity and biological activity compared to its analogs.
Properties
IUPAC Name |
5-[[1-(3-fluorophenyl)-2,5-dimethylpyrrol-3-yl]methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18FN3O3/c1-11-8-13(12(2)23(11)15-7-5-6-14(20)10-15)9-16-17(24)21(3)19(26)22(4)18(16)25/h5-10H,1-4H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZZUMMNAHEGIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC(=CC=C2)F)C)C=C3C(=O)N(C(=O)N(C3=O)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18FN3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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